3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of a morpholino group and a methyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyrido[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, including amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced pyrido[4,3-d]pyrimidine analogs .
Scientific Research Applications
3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
Uniqueness
What sets 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one apart from similar compounds is the presence of both a morpholino group and a methyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18N4O2 |
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Molecular Weight |
250.30 g/mol |
IUPAC Name |
3-methyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O2/c1-15-11(17)9-8-13-3-2-10(9)14-12(15)16-4-6-18-7-5-16/h13H,2-8H2,1H3 |
InChI Key |
JBOVVZZQZRBCHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCNC2)N=C1N3CCOCC3 |
Origin of Product |
United States |
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